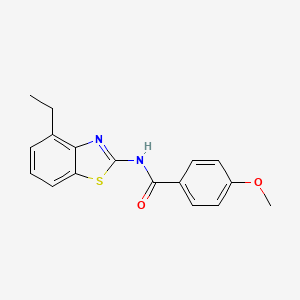

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Beschreibung

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a benzothiazole-derived compound characterized by a benzamide moiety substituted with a methoxy group at the para position and an ethyl group at the 4-position of the benzothiazole ring. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The benzothiazole core is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory agents .

Eigenschaften

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-3-11-5-4-6-14-15(11)18-17(22-14)19-16(20)12-7-9-13(21-2)10-8-12/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMOJEMMFLFJFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its synthesis typically involves the acylation of 4-ethyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride, often using bases like triethylamine to facilitate the reaction. This method allows for the efficient production of the compound with high purity.

Medicinal Chemistry

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial effects against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function .

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, similar benzothiazole derivatives have demonstrated IC50 values indicating potent anticancer activity against cell lines such as HCT116 .

The biological mechanisms of action for N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide are primarily due to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to reduced viability of pathogenic organisms or cancer cells .

- Cellular Mechanisms : It may induce oxidative stress in cells, leading to apoptosis in cancerous tissues while sparing normal cells .

Industrial Applications

In addition to its medicinal uses, N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has potential applications in the development of new materials and catalysts due to its unique chemical properties:

- Material Science : The compound can serve as a building block in synthesizing advanced materials with specific electronic or optical properties .

- Catalysis : Its ability to facilitate certain chemical reactions makes it a candidate for use in catalytic processes within synthetic organic chemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | 15 | Staphylococcus aureus |

| N-(4-methylphenyl)-benzothiazole | 20 | Escherichia coli |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide was tested against several cancer cell lines. The study revealed that the compound significantly reduced cell viability at concentrations that were not cytotoxic to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 5.85 | >10 |

| HEK293 | 60 | - |

Wirkmechanismus

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved in its mechanism of action depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Position and Electronic Effects : The 4-ethyl group in the target compound provides moderate steric hindrance compared to bulkier substituents like 4-(4-methylphenyl) in ’s compound. Methoxy groups universally enhance electron-donating properties on the benzamide ring.

- Molecular Weight and Complexity : Higher molecular weight analogues (e.g., ’s compound at 530.64 g/mol) may face challenges in bioavailability compared to the target compound (312.39 g/mol).

Spectroscopic and Analytical Data

- 13C NMR Shifts : The tert-butyl derivative in shows a carbonyl peak at δ 167.4 ppm, consistent with benzamide carbonyls. Methoxy groups typically resonate at δ 55–56 ppm (e.g., δ 55.5 ppm in ) .

- HRMS Validation: ’s compound ([C₁₁H₁₄ClNO₂+H]⁺ at 228.0796) demonstrates precise mass matching, a critical step in confirming synthetic success for analogues.

Biologische Aktivität

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide features a benzothiazole moiety that is known for its diverse biological activities. The synthesis typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride in the presence of a base like triethylamine. This reaction is generally performed under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide exhibit significant antimicrobial activity. The benzothiazole ring has been shown to interact with various biological targets, leading to the inhibition of specific enzymes or modulation of receptor activity. For instance, studies have reported that benzothiazole derivatives possess antibacterial and antifungal properties .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Staphylococcus aureus | TBD |

| Similar Benzothiazole Derivatives | E. coli | TBD |

| Similar Benzothiazole Derivatives | Candida albicans | TBD |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. The specific interactions at the molecular level are crucial for understanding how these compounds exert their effects on cancer cells .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of various benzothiazole derivatives found that certain modifications on the benzothiazole ring significantly enhanced their anticancer activity against several cancer cell lines. The presence of methoxy groups was particularly noted to improve bioactivity, suggesting a structure-activity relationship that warrants further exploration .

The mechanism by which N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide exerts its biological effects involves interaction with specific molecular targets. This may include binding to enzyme active sites or receptor sites, leading to inhibition or modulation of their activity. Such interactions are essential for the observed antimicrobial and anticancer effects .

Research Findings and Future Directions

Ongoing research continues to explore the full range of biological activities associated with N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide. Recent studies have focused on optimizing its chemical structure to enhance potency and selectivity against various pathogens and cancer cells.

Table 2: Research Focus Areas

| Area of Research | Description |

|---|---|

| Structure Optimization | Modifying functional groups to enhance activity |

| Mechanistic Studies | Understanding interaction pathways at molecular level |

| Clinical Applications | Evaluating efficacy in vivo for potential therapeutic use |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-ethyl-1,3-benzothiazol-2-amine and 4-methoxybenzoyl chloride under reflux in pyridine. Intermediate purification via chromatography and recrystallization from methanol yields high-purity crystals. Reaction progress should be monitored by TLC, and stoichiometric control is critical to avoid side products like unreacted amines or acylated derivatives .

Q. How can researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Key parameters include bond angles, torsion angles, and hydrogen-bonding patterns (e.g., N–H⋯N or C–H⋯O interactions). For example, the benzothiazole and benzamide moieties often form planar arrangements stabilized by π-π stacking, while intermolecular hydrogen bonds contribute to crystal packing .

Q. What spectroscopic techniques are suitable for confirming the compound’s identity?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and methoxy (C–O stretch at ~1250 cm⁻¹) groups.

- NMR : Use and NMR to verify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm and benzothiazole protons at δ ~7.5–8.5 ppm).

- HRMS : Validate molecular weight with high-resolution mass spectrometry .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the compound’s solid-state properties and stability?

- Methodological Answer : Graph set analysis (as per Etter’s rules) can categorize hydrogen bonds (e.g., R(8) motifs). For example, N–H⋯N interactions between the amide and thiazole groups often form dimeric structures, enhancing thermal stability. Non-classical C–H⋯O bonds may further stabilize the lattice, as observed in related benzothiazole derivatives .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Ensure assays use consistent concentrations (e.g., µM to mM ranges) and solvent controls (DMSO < 1%).

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to differentiate intrinsic activity from artifacts.

- Structural Analog Comparison : Compare with analogs (e.g., trifluoromethyl-substituted benzamides) to identify pharmacophore requirements .

Q. How can computational methods predict the compound’s binding affinity for target enzymes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR enzyme inhibition, as seen in nitazoxanide analogs).

- MD Simulations : Assess binding stability over 100-ns trajectories, focusing on key residues (e.g., catalytic sites).

- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups on benzothiazole) on activity .

Q. What experimental designs optimize the compound’s solubility for in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.